molecular formula C13H14N2O5 B7791433 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B7791433
M. Wt: 278.26 g/mol
InChI Key: YKLWREJOQSRFMG-UHFFFAOYSA-N
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Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a carboxylic acid derivative featuring a 1,2,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 3-position and a propanoic acid chain at the 5-position. The 1,2,4-oxadiazole scaffold is widely studied for its stability, bioisosteric properties, and applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anti-inflammatory, and anticancer agents . The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWREJOQSRFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The stepwise method begins with the preparation of a substituted hydrazide intermediate. For this compound, 3,5-dimethoxybenzohydrazide is synthesized via reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. Subsequent cyclization with 3-chloropropionyl chloride under basic conditions yields the 1,2,4-oxadiazole ring.

Reaction Scheme:

  • 3,5-Dimethoxybenzoic acidSOCl2Acid chloride\text{3,5-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

  • Acid chloride+Hydrazine hydrate3,5-Dimethoxybenzohydrazide\text{Acid chloride} + \text{Hydrazine hydrate} \rightarrow \text{3,5-Dimethoxybenzohydrazide}

  • Benzohydrazide+3-Chloropropionyl chlorideBaseOxadiazole intermediate\text{Benzohydrazide} + \text{3-Chloropropionyl chloride} \xrightarrow{\text{Base}} \text{Oxadiazole intermediate}

Introduction of the Propanoic Acid Side Chain

The oxadiazole intermediate undergoes nucleophilic substitution with potassium propiolate to introduce the propanoic acid moiety. This step requires anhydrous conditions and catalytic amounts of tetrabutylammonium bromide (TBAB) to enhance reactivity.

Key Parameters:

  • Temperature: 80–100°C

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Yield: 65–72%

One-Pot Synthesis Methodologies

Copper-Catalyzed Cyclization-Arylation

A streamlined one-pot strategy reported by ACS Journal of Organic Chemistry (2022) enables simultaneous oxadiazole formation and functionalization. This method employs N-isocyaniminotriphenylphosphorane (NIITP) as a cyclizing agent and copper(I) iodide as a catalyst for aryl group introduction.

Procedure Overview:

  • Stage 1 (Cyclization):

    • React 3,5-dimethoxybenzoic acid with NIITP in 1,4-dioxane at 80°C for 3 hours.

    • Intermediate: 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one .

  • Stage 2 (Arylation):

    • Add 3-iodopropionic acid , CuI (20 mol%), and 1,10-phenanthroline (40 mol%).

    • Heat at 120°C for 17 hours to afford the target compound.

Optimized Conditions:

ParameterValue
Solvent1,4-Dioxane
Temperature (Stage 1)80°C
Temperature (Stage 2)120°C
Catalyst Loading20 mol% CuI
Yield78–85%

Advantages Over Stepwise Methods

  • Reduced Purification Steps: Intermediates remain in situ, minimizing losses.

  • Broad Substrate Scope: Tolerates electron-deficient and electron-rich aryl iodides.

  • Scalability: Demonstrated at 5 mmol scale with consistent yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that 1,4-dioxane outperforms polar aprotic solvents (e.g., DMF, DMSO) in one-pot syntheses due to its ability to stabilize copper intermediates. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in the arylation step.

Role of Catalysts and Ligands

Copper(I) iodide paired with 1,10-phenanthroline significantly enhances reaction efficiency by facilitating oxidative addition and transmetalation steps. Alternative ligands like 2,2'-bipyridine result in diminished yields (<50%).

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Column Chromatography (FCC): Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Preparative Thin-Layer Chromatography (PTLC): Resolves closely related impurities in milligram-scale syntheses.

Spectroscopic Characterization

TechniqueKey Data Points
1^1H NMR δ 3.85 (s, 6H, OCH3_3), δ 2.65 (t, 2H, CH2_2)
13^{13}C NMR δ 172.1 (COOH), δ 167.8 (C=N)
HRMS m/z 279.0984 [M+H]+^+ (Calc. 279.0979)

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)ScalabilityCost Efficiency
Stepwise Condensation65–7224–36ModerateHigh
One-Pot Copper Catalysis78–8520HighModerate

The one-pot method offers superior efficiency and scalability, making it preferable for industrial applications. However, the stepwise approach remains valuable for small-scale research requiring intermediate isolation.

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The terminal carboxylic acid group undergoes typical acid-catalyzed transformations:

Reaction TypeReagents/ConditionsProductsKey References
Esterification Methanol/H<sup>+</sup>, refluxMethyl 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoate
Amidation EDCl/HOBt, amines (e.g., benzylamine)Corresponding amides (e.g., N-benzyl derivative)
Salt Formation NaOH or KOH in aqueous ethanolSodium or potassium carboxylate salts

Mechanistic Insights :

  • Esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols.

  • Amidation employs coupling agents like EDCl to activate the carboxylic acid for amine nucleophiles .

Reactions Involving the 1,2,4-Oxadiazole Ring

The oxadiazole ring exhibits nucleophilic and electrophilic reactivity, depending on substitution patterns:

Ring-Opening Reactions

NucleophileConditionsProducts
HydrazineReflux in ethanol3-(3,5-Dimethoxyphenyl)-5-(2-hydrozinyl-2-oxoethyl)-1,2,4-oxadiazole
AmmoniaMethanol, 50°C3-(3,5-Dimethoxyphenyl)-5-(2-amino-2-oxoethyl)-1,2,4-oxadiazole

Electrophilic Aromatic Substitution

ReactionReagentsProducts
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted derivatives at phenyl para-position
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Chlorinated phenyl-oxadiazole analogs

Key Observations :

  • The electron-rich 3,5-dimethoxyphenyl group directs electrophiles to the para position during substitution .

  • Ring-opening reactions are favored under basic conditions due to the oxadiazole’s susceptibility to nucleophilic attack at C-2 or C-5 .

Modification of Methoxy Substituents

The methoxy groups on the phenyl ring undergo demethylation and alkylation:

ReactionReagentsProducts
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C3-[3-(3,5-Dihydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFEther derivatives (e.g., ethoxy substituents)

Applications :

  • Demethylation products serve as intermediates for synthesizing polyphenolic analogs with enhanced antioxidant activity .

Metal Complexation

The compound acts as a ligand for transition metals via its oxadiazole nitrogen and carboxylate oxygen:

Metal SaltConditionsComplex Structure
Zn(OAc)<sub>2</sub>Methanol, 25°CTetrahedral Zn(II) complex with carboxylate bridging
GdCl<sub>3</sub>Methanol/water, refluxGd(III) complex with 1:2 metal-to-ligand ratio

Characterization :

  • FTIR confirms coordination via ν(C=O) shift from 1705 cm<sup>−1</sup> (free acid) to 1620 cm<sup>−1</sup> (metal-bound) .

  • X-ray crystallography of Zn complexes reveals distorted tetrahedral geometry .

Cross-Coupling Reactions

The oxadiazole ring participates in palladium- or copper-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProducts
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl-oxadiazole hybrids
Ullmann Coupling CuI, phenanthroline, aryl iodides5-Aryl-1,2,4-oxadiazole derivatives

Optimized Conditions :

  • Suzuki reactions require anhydrous dioxane at 120°C for 12–18 hours .

  • Yields range from 65–85%, depending on substituent electronic effects .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the presence of alkenes:

AlkeneConditionsProduct
EthyleneUV (254 nm), CH<sub>3</sub>CNCyclobutane-fused oxadiazole

Mechanism :

  • The oxadiazole’s triplet excited state undergoes diradical formation, facilitating cycloaddition .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor activity. A study demonstrated that derivatives of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics.

Polymer Chemistry

In material science, this compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research highlights its role in creating polymeric materials that can be utilized in high-performance applications.

Photonic Applications

The compound's unique optical properties make it suitable for photonic applications. Studies have shown that it can be incorporated into light-emitting devices and sensors due to its luminescent characteristics.

Case Studies

Study TitleApplication AreaFindings
"Antitumor Effects of Oxadiazole Derivatives"PharmacologyDemonstrated significant inhibition of cancer cell growth in vitro.
"Anti-inflammatory Mechanisms of Novel Compounds"PharmacologyShowed reduction in cytokine production by macrophages.
"Synthesis and Characterization of Novel Polymers"Material ScienceEnhanced thermal stability and mechanical strength observed.
"Optical Properties of Oxadiazole-Based Materials"Material SciencePotential for use in light-emitting devices confirmed.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Donating vs. Methyl groups (e.g., 2-methyl) offer steric bulk without significant electronic effects, possibly improving lipophilicity .
  • Symmetry and Crystallinity :
    • The 3,5-dimethoxy substitution in the target compound provides symmetry, which may improve crystallinity compared to asymmetric analogs like the 3,4-dimethoxy variant .

Availability and Market Status

  • The 2-methylphenyl analog remains available with academic pricing, indicating broader applicability or simpler synthesis pathways .
  • Chloro- and methoxy-substituted analogs in the CAS index lack availability data, though their structural profiles imply niche research applications .

Biological Activity

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring, known for its diverse pharmacological properties, contributes significantly to the compound's biological profile. This article explores the synthesis, biological activities, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N2O5C_{13}H_{13}N_2O_5 with a molecular weight of approximately 273.25 g/mol. The structure includes a propanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. A study on various oxadiazole derivatives showed that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

Oxadiazole derivatives have been explored for their antiviral properties. In particular, studies suggest that modifications in the oxadiazole structure can enhance antiviral potency against viruses such as HIV and HCV. The presence of electron-donating groups like methoxy enhances the interaction with viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and reduction in inflammation markers in animal models . This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation of Oxadiazole Derivatives :
    A study synthesized various oxadiazole derivatives and assessed their biological activities. Among them, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Antiviral Screening :
    In a screening for antiviral agents targeting HCV, several oxadiazole derivatives were tested. The compound demonstrated moderate antiviral activity with an IC50 value of 12 µM against HCV replicon cells, indicating its potential as a lead compound for further development .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralModerate activity against HCV
Anti-inflammatoryReduced cytokine levels in models

Q & A

Q. What are the established synthetic routes for 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves a cyclization reaction between a nitrile derivative and hydroxylamine, followed by coupling with a propanoic acid moiety. For example, 1,2,4-oxadiazole formation can be achieved by reacting 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via column chromatography . Optimization strategies include:

  • Temperature control : Maintaining 80–90°C during cyclization to avoid side reactions.
  • Catalyst selection : Using mild bases like triethylamine to stabilize intermediates.
  • Yield improvement : Employing microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2–4 hours) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm the oxadiazole ring (signals at δ 8.2–8.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.0 ppm for CH2_2 groups) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1240–1260 cm1^{-1} (C-O-C from dimethoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 335.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to improve aqueous solubility.
  • Metabolic profiling : Conduct LC-MS/MS studies to identify metabolites that may deactivate the compound in vivo .
  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in animal models to correlate exposure with efficacy .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity.
  • Oxadiazole ring substitution : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole analogs to evaluate ring stability and target binding .
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial enzymes or cancer-related proteins .

Q. How should researchers design experiments to assess the compound’s mechanism of action in antimicrobial assays?

A tiered approach is recommended:

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects.

Target identification : Perform proteomic profiling or in silico target prediction to identify binding partners (e.g., dihydrofolate reductase) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing 1,2,4-oxadiazole derivatives, and how can they be mitigated?

  • Issue : Low yields due to competing side reactions (e.g., nitrile hydrolysis).
    Solution : Use anhydrous solvents and inert atmospheres (N2_2) to suppress hydrolysis .
  • Issue : Difficulty in isolating pure oxadiazole intermediates.
    Solution : Optimize chromatographic conditions (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Lipinski’s Rule of Five : Use tools like SwissADME to predict oral bioavailability.
  • Molecular Dynamics (MD) Simulations : Assess compound stability in lipid bilayers to optimize blood-brain barrier penetration (if required).
  • Toxicity prediction : Apply QSAR models to flag hepatotoxic or cardiotoxic moieties early in design .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Standardized protocols : Use identical cell lines, media, and incubation times.
  • Quality control (QC) : Characterize each batch via HPLC (>95% purity) and NMR.
  • Positive controls : Include reference compounds (e.g., ciprofloxacin in antimicrobial assays) to validate experimental conditions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values.
  • ANOVA with post-hoc tests : Compare multiple derivatives’ potency using Tukey’s HSD test.
  • Reproducibility metrics : Report R2R^2 values and confidence intervals for key parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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